molecular formula C8H6F2N4 B2716129 5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole CAS No. 925698-99-3

5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B2716129
CAS No.: 925698-99-3
M. Wt: 196.161
InChI Key: AJSDIMVQQSJLOQ-UHFFFAOYSA-N
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Description

5-[(2,4-Difluorophenyl)methyl]-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2,4-difluorophenyl group attached to the tetrazole ring via a methyl bridge

Scientific Research Applications

5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 2,4-difluorobenzyl chloride with sodium azide under suitable conditions. The reaction proceeds through the formation of an intermediate azide, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized tetrazole derivatives.

Mechanism of Action

The mechanism of action of 5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-Difluorophenyl)methyl]-1H-1,2,3,4-triazole
  • 5-[(2,4-Difluorophenyl)methyl]-1H-1,2,3,4-oxadiazole

Uniqueness

5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole is unique due to its specific arrangement of nitrogen atoms in the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N4/c9-6-2-1-5(7(10)4-6)3-8-11-13-14-12-8/h1-2,4H,3H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSDIMVQQSJLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925698-99-3
Record name 5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole
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